

Asante NaTRIUM Green-2 AM: A Technical Guide for Neuroscience Research

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Compound of Interest

Compound Name: Asante NaTRIUM Green-2 AM

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Introduction

Asante NaTRIUM Green-2 AM (ANG-2 AM) has emerged as a powerful fluorescent indicator for the quantitative imaging of intracellular sodium (Na^+) dynamics in neuroscience research.[1][2] Its utility spans a wide range of applications, from monitoring Na^+ transients in single cells to high-throughput screening assays for ion channel modulators.[1][3] This technical guide provides an in-depth overview of the core properties of **Asante NaTRIUM Green-2 AM**, detailed experimental protocols for its application, and visualizations of key experimental workflows.

Core Properties and Data Presentation

Asante NaTRIUM Green-2 AM is a cell-permeant acetoxymethyl (AM) ester derivative of the sodium-sensitive fluorophore, Asante NaTRIUM Green-2.[4] Once inside the cell, intracellular esterases cleave the AM group, trapping the active indicator in the cytosol.[5] The fluorescence intensity of Asante NaTRIUM Green-2 exhibits a significant increase upon binding to Na^+ , allowing for the sensitive detection of changes in intracellular sodium concentration ($[\text{Na}^+]_i$).[2]

Spectral and Chemical Properties

A summary of the key quantitative properties of Asante NaTRIUM Green-2 is presented in the table below for easy reference and comparison.

Property	Value	References
Excitation Maximum (Intracellular)	~525 nm	[1][4][6]
Emission Maximum (Intracellular)	~545 nm	[1][4][6]
Two-Photon Excitation Maximum	790 nm	
Dissociation Constant (Kd) for Na ⁺ (in vitro, K ⁺ -free)	20 mM	[4][6]
Dissociation Constant (Kd) for Na ⁺ (in vitro, with K ⁺)	34 mM	[6]
Dissociation Constant (Kd) for Na ⁺ (in astrocytes)	39 mM	[6]
Molecular Weight	1083.9 Da	[6][7]
Molecular Formula	C ₅₃ H ₆₀ Cl ₂ N ₂ O ₁₈	[6][7]
Solubility	Soluble in DMSO	[6]

Experimental Protocols

The following sections provide detailed methodologies for the use of **Asante NaTRIUM Green-2 AM** in neuroscience research, including cell loading, calibration, and imaging.

Cell Loading Protocol

This protocol provides a general guideline for loading **Asante NaTRIUM Green-2 AM** into cultured cells. Optimization of dye concentration, incubation time, and temperature may be required for different cell types and experimental conditions.[8]

Materials:

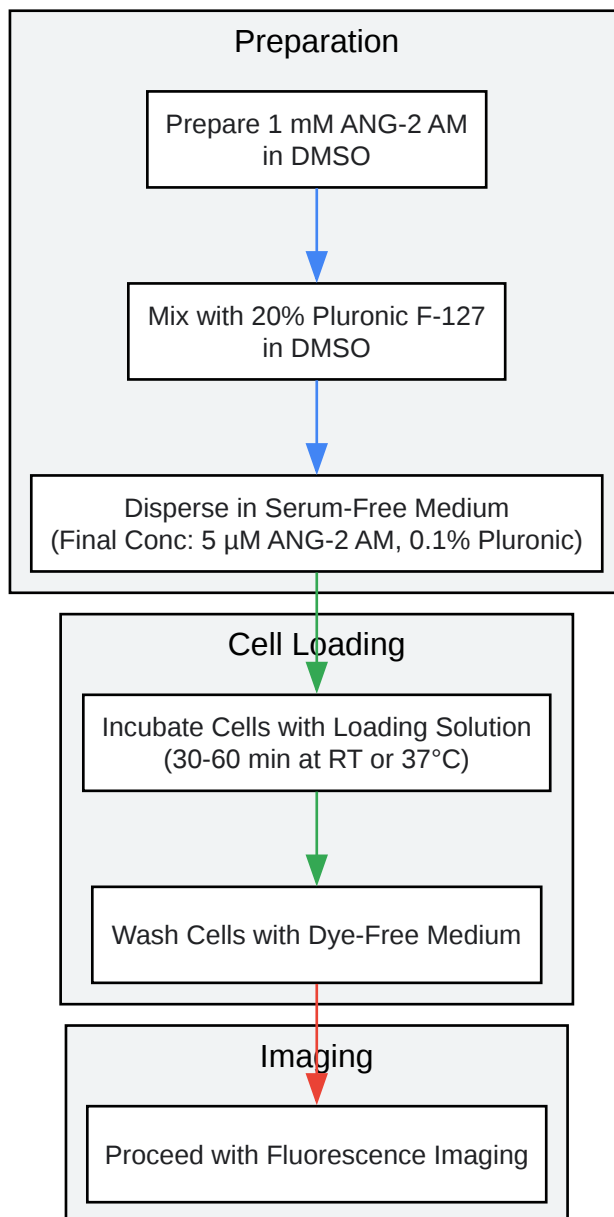
- **Asante NaTRIUM Green-2 AM** (ANG-2 AM)

- Anhydrous Dimethylsulfoxide (DMSO)
- Pluronic® F-127 (20% solution in DMSO)
- Serum-free culture medium or appropriate physiological buffer (e.g., Hank's Balanced Salt Solution, HBSS)

Procedure:

- Prepare a 1 mM stock solution of ANG-2 AM in anhydrous DMSO. For a 50 µg vial, this can be achieved by dissolving the contents in 46 µL of DMSO.
- Prepare the loading solution. Dilute the 1 mM ANG-2 AM stock solution with a solution of 20% Pluronic F-127 in DMSO. A common next step is to disperse this mixture into serum-free culture medium to achieve a final ANG-2 AM concentration of 5 µM and a final Pluronic F-127 concentration of 0.1%. The surfactant Pluronic F-127 aids in the dispersion of the nonpolar AM ester in aqueous media.[\[5\]](#)[\[8\]](#)
- Load the cells. Replace the culture medium with the loading solution and incubate for 30-60 minutes at room temperature or 37°C.[\[9\]](#) Incubation time and temperature are critical parameters that may require optimization.
- Wash the cells. Remove the loading solution and wash the cells with serum-free, dye-free medium to remove any extracellular indicator.
- Ready for imaging. The cells are now loaded with Asante NaTRIUM Green-2 and are ready for fluorescence imaging experiments.

Asante NaTRIUM Green-2 AM Cell Loading Workflow

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Caption: Workflow for loading cells with **Asante NaTRIUM Green-2 AM**.

In Situ Calibration of Intracellular Sodium

To quantify intracellular Na^+ concentrations, an in situ calibration is necessary. This typically involves using ionophores to equilibrate intracellular and extracellular Na^+ concentrations.

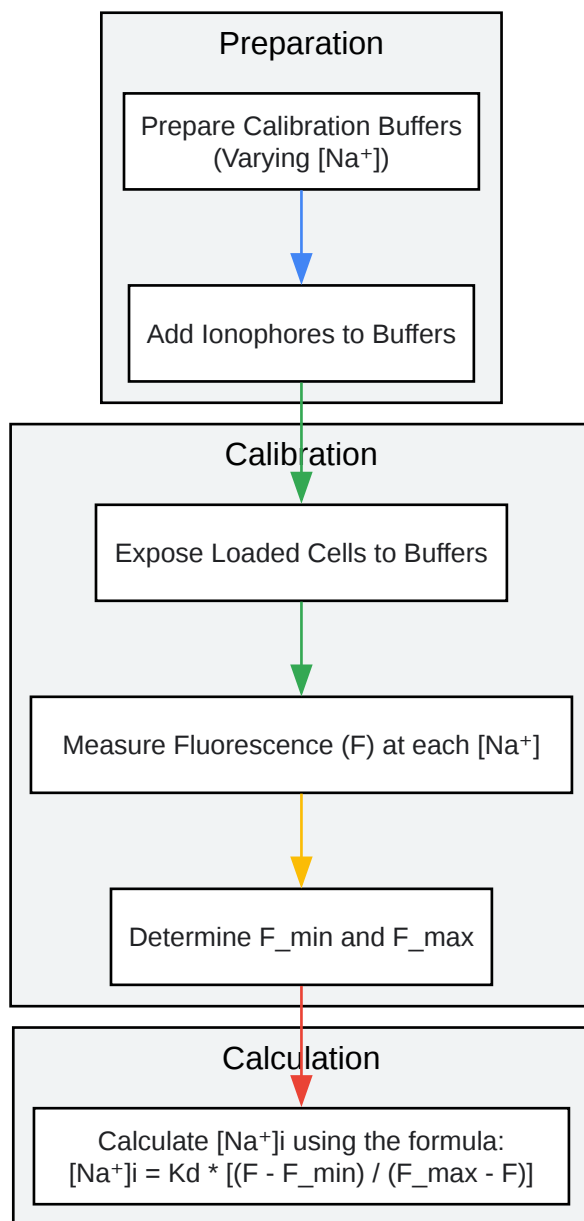
Materials:

- Cells loaded with Asante NaTRIUM Green-2
- Calibration buffer (e.g., a solution containing varying concentrations of NaCl and KCl, with the sum of $[\text{Na}^+]$ and $[\text{K}^+]$ kept constant)
- Ionophores (e.g., a combination of gramicidin and monensin, or amphotericin B)[9]

Procedure:

- Prepare a series of calibration buffers with known Na^+ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM).
- Expose the loaded cells to the calibration buffers containing the ionophores. This will permeabilize the cell membrane to Na^+ , allowing the intracellular Na^+ concentration to equilibrate with the extracellular concentration.
- Measure the fluorescence intensity (F) at each Na^+ concentration.
- Determine the minimum (F_{min}) and maximum (F_{max}) fluorescence intensities from the calibration curve.
- Calculate the intracellular Na^+ concentration in experimental conditions using the following equation: $[\text{Na}^+]_i = K_d * [(F - F_{\text{min}}) / (F_{\text{max}} - F)]$

In Situ Calibration of Intracellular Sodium

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Caption: Workflow for in situ calibration of Asante NaTRIUM Green-2.

Applications in Neuroscience Research

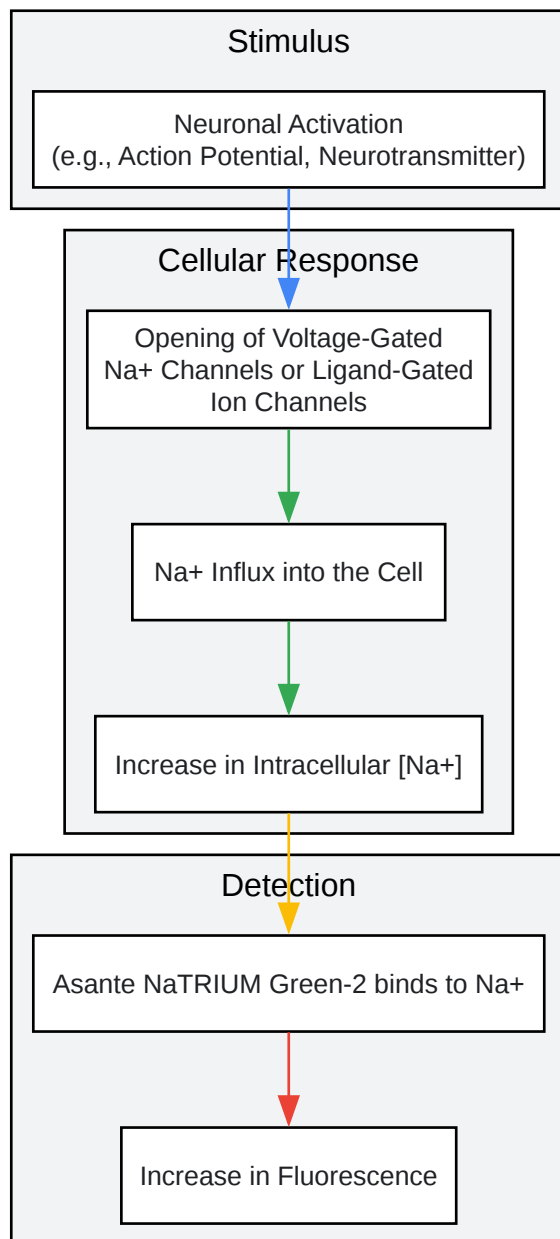
Asante NaTRIUM Green-2 AM has proven to be a versatile tool for investigating a variety of neuroscience-related questions.

Imaging Sodium Dynamics in Neurons and Astrocytes

The indicator allows for the visualization of Na⁺ influx through voltage-gated sodium channels, ionotropic glutamate receptors, and other transporters in both neurons and astrocytes.^[10] This enables the study of action potential firing, synaptic transmission, and glial cell signaling.

High-Throughput Screening (HTS) for Ion Channel Modulators

The robust signal and favorable spectral properties of Asante NaTRIUM Green-2 make it well-suited for HTS assays to identify novel drugs targeting sodium channels and transporters.^{[2][3]}

Signaling Pathway for Na⁺ Influx and Detection[Click to download full resolution via product page](#)Caption: Simplified signaling pathway of Na⁺ influx and detection.

Conclusion

Asante NaTRIUM Green-2 AM is a highly effective and versatile fluorescent indicator for monitoring intracellular sodium dynamics in neuroscience research. Its favorable spectral properties, high sensitivity, and applicability in both standard and two-photon microscopy make it an invaluable tool for researchers and drug development professionals. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this powerful probe in a wide range of experimental paradigms.

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